1-(1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Descripción
This compound is a heterocyclic molecule featuring a 1,2,3-triazole core linked to a pyrrolidin-3-yl group, which is further substituted with a 3-chloro-4-fluorophenylsulfonyl moiety. The sulfonyl group enhances electrophilicity and may improve metabolic stability compared to non-sulfonylated analogs . The 3-chloro-4-fluorophenyl substituent introduces halogen-based lipophilicity, which can influence membrane permeability and target binding .
Propiedades
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN4O2S/c13-11-7-10(1-2-12(11)14)21(19,20)17-5-3-9(8-17)18-6-4-15-16-18/h1-2,4,6-7,9H,3,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDDZMIZYMQYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Sulfonyl Chloride : Reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid.
- Coupling with Pyrrolidine : The sulfonyl chloride is reacted with pyrrolidine to form the sulfonyl pyrrolidine derivative.
- Triazole Formation : Subsequent reaction with azides leads to the formation of the triazole ring.
Anticancer Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance, derivatives have shown potent inhibition against various cancer cell lines such as HCT116 and MCF-7, with IC50 values often in the low micromolar range (e.g., 0.43 µM for some derivatives) . The mechanism involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis.
Antimicrobial Activity
Additionally, triazole-containing compounds have demonstrated antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. Some derivatives showed effective inhibition comparable to standard antibiotics .
The biological activity of 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with proteins, modulating their activity.
- Induction of Apoptosis : Compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis .
Case Study 1: Anticancer Activity
In a study evaluating a series of triazole derivatives, one compound exhibited an IC50 value of 5.19 µM against HCT116 cells and demonstrated selectivity for cancer cells over normal cells . This study highlighted the potential for these compounds to serve as leads in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation revealed that specific triazole derivatives displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a promising alternative to traditional antibiotics .
Comparative Analysis
A comparison of various triazole derivatives illustrates the diversity in biological activity:
| Compound | IC50 (µM) | Activity Type | Target Organism/Cancer Cell Line |
|---|---|---|---|
| Compound A | 0.43 | Anticancer | HCT116 |
| Compound B | 5.19 | Anticancer | MCF-7 |
| Compound C | <10 | Antimicrobial | E. coli |
| Compound D | <10 | Antimicrobial | S. aureus |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between the target compound and analogous triazole derivatives:
Key Observations:
Sulfonyl vs. Benzyl Groups : The target compound’s sulfonyl group (R-SO₂-) likely improves oxidative stability compared to the benzyl-substituted analog in , which may degrade more readily under metabolic conditions.
Triazole vs.
Synthetic Routes: The target compound’s synthesis likely involves CuAAC for triazole formation, similar to , followed by sulfonylation of pyrrolidine—a divergence from the Mitsunobu reaction used in .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step processes. Key steps include:
- Sulfonylation : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with pyrrolidine derivatives under basic conditions (e.g., NaH or EtN) to form the sulfonamide intermediate.
- Triazole Formation : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to introduce the 1,2,3-triazole moiety. Reaction parameters (temperature: 50–60°C, solvent: THF/HO, catalyst: CuSO/sodium ascorbate) are critical for regioselectivity and yield .
- Purification : Flash chromatography or recrystallization (e.g., using ethyl acetate/hexane) is required due to byproducts from steric hindrance in the pyrrolidine-sulfonyl group .
Methodological Note : Monitor reaction progress via H NMR to detect unreacted intermediates. Optimize stoichiometry of the sulfonyl chloride and pyrrolidine (1:1.1 molar ratio) to minimize side reactions .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- H NMR : The triazole proton appears as a singlet at δ 7.8–8.2 ppm. The sulfonyl group deshields adjacent pyrrolidine protons, splitting them into multiplets (δ 2.5–3.5 ppm). Fluorine and chlorine substituents cause splitting in aromatic regions (δ 7.0–7.6 ppm) .
- C NMR : The sulfonyl carbon resonates at δ 110–115 ppm, while triazole carbons appear at δ 125–135 ppm .
- HRMS : Confirm molecular formula using [M+H] peaks (calculated for CHClFNOS: 367.04). Isotopic patterns for Cl/F aid in validation .
Data Contradiction : Misassignment of pyrrolidine protons can occur due to conformational flexibility. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. What steric and electronic factors influence the compound’s binding to biological targets?
- Steric Effects : X-ray crystallography of analogous compounds reveals dihedral angles (e.g., 45–60°) between the triazole and sulfonylphenyl groups, which limit access to planar binding pockets in enzymes .
- Electronic Effects : The electron-withdrawing sulfonyl group reduces electron density on the triazole, weakening π-π stacking but enhancing hydrogen bonding with residues like histidine or aspartate .
- Substituent Impact : Replacing 3-chloro-4-fluorophenyl with bulkier groups (e.g., trifluoromethyl) decreases binding affinity by 3–5-fold in kinase assays .
Methodological Note : Perform molecular docking with force fields (e.g., AMBER) parameterized for halogen bonds and sulfur interactions .
Q. How do reaction conditions affect the regioselectivity of triazole formation in sterically hindered systems?
- Catalyst Loading : Increasing Cu(I) concentration (0.2–0.5 equiv) improves regioselectivity for 1,4-disubstituted triazoles over 1,5-isomers in bulky systems .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor 1,4-products (70–85% yield), while nonpolar solvents increase 1,5-isomer formation .
- Kinetic vs. Thermodynamic Control : At temperatures >80°C, 1,5-triazole formation becomes dominant due to thermodynamic stability, even with Cu(I) .
Contradiction Analysis : Conflicting reports on regioselectivity may arise from unaccounted trace moisture or oxygen, which deactivate Cu(I). Use Schlenk techniques for reproducibility .
Q. What strategies mitigate crystallization challenges for X-ray diffraction studies?
- Co-Crystallization : Use small-molecule additives (e.g., 1,2-dichloroethane) to disrupt π-stacking and induce ordered packing .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions in DMSO/EtOH yields single crystals suitable for SHELX refinement .
- Halogen Bonding : The 3-chloro-4-fluorophenyl group promotes crystal lattice stabilization via Cl···N and F···H interactions .
Q. How can contradictory bioactivity data across cell-based assays be reconciled?
- Membrane Permeability : LogP calculations (cLogP ≈ 2.1) suggest moderate permeability, but efflux pumps (e.g., P-gp) may reduce intracellular concentrations in certain cell lines .
- Metabolic Stability : Incubation with liver microsomes reveals rapid CYP3A4-mediated oxidation of the pyrrolidine ring (t = 15 min), necessitating protease/phosphatase inhibitors in assays .
- Target Redundancy : Off-target kinase inhibition (e.g., EGFR, VEGFR2) may mask primary activity. Use isoform-specific inhibitors or CRISPR knockdowns for validation .
Methodological Note : Normalize bioactivity data to cellular ATP levels or use dual-luciferase reporters to control for cytotoxicity .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
